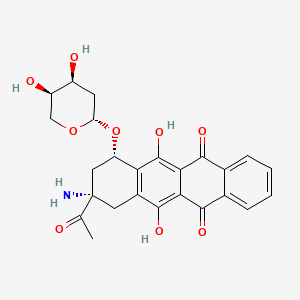

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZITPJGSQKZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869526 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110267-81-7 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Foundations of Amrubicin S Antineoplastic Activity

Molecular Interactions and Cellular Targets

Amrubicin's antineoplastic activity is rooted in its ability to interfere with fundamental cellular processes, particularly DNA replication and cell division, through direct molecular interactions.

Amrubicin functions as a potent inhibitor of DNA topoisomerase II (topo II), a nuclear enzyme crucial for regulating DNA structure by modulating DNA replication and transcription through double-strand breakage and re-ligation uni-freiburg.deacs.org. Amrubicin inhibits topo II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the re-ligation step of the enzyme's catalytic cycle uni-freiburg.demitotox.org. This stabilization traps a covalent enzyme-DNA complex, often referred to as a "cleavable complex," where DNA strands are broken and their 5' termini are covalently linked to the protein mitotox.org. The cell growth inhibitory effects of amrubicin are predominantly attributed to this inhibition of topoisomerase II uni-freiburg.de.

The stabilization of protein-DNA complexes by amrubicin directly leads to the induction of double-stranded DNA breaks, which are mediated by the topoisomerase II enzyme uni-freiburg.deacs.orgmitotox.org. This DNA damage is a critical event in its cytotoxic pathway. The accumulation of these DNA breaks ultimately triggers a cascade of cellular events that culminate in cell death. Specifically, DNA damage induced by amrubicin activates caspase-3 and caspase-7, and subsequently leads to the cleavage of poly ADP ribose polymerase (PARP), ultimately resulting in apoptosis and a loss of mitochondrial membrane potential uni-freiburg.de.

The inhibition of topoisomerase II by amrubicin disrupts DNA replication, leading to a halt in cell growth and an arrest of the cell cycle, predominantly at the G2/M phase uni-freiburg.de. This G2/M cell cycle arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Amrubicin has been shown to induce G2/M cell cycle arrest in various cancer cell lines.

While amrubicin, like other anthracyclines, can form complexes with DNA via intercalation between base pairs, its DNA intercalation modalities differ significantly from classical anthracyclines such as doxorubicin (B1662922) uni-freiburg.de. Amrubicin exhibits decreased DNA intercalation compared to doxorubicin uni-freiburg.de. Research indicates that amrubicin binds DNA with a 7-fold lower affinity than doxorubicin, necessitating higher concentrations to achieve equivalent DNA unwinding uni-freiburg.de. Furthermore, amrubicin is approximately one-tenth as potent as doxorubicin in inducing DNA intercalation. This reduced DNA interaction likely influences its intracellular distribution, as amrubicin showed only about 10-20% distribution into the nucleus of P388 cells, in contrast to the 70-80% nuclear distribution observed with doxorubicin uni-freiburg.de.

Topoisomerase II Inhibition and DNA Complex Stabilization

Amrubicinol (B1249511): The Active Metabolite and Its Potency

Amrubicin functions as a prodrug, undergoing rapid metabolic activation within the body. It is converted to its C-13 hydroxy metabolite, amrubicinol uni-freiburg.de. This conversion primarily occurs through the reduction of its C-13 ketone group to a hydroxyl group, mediated by cytoplasmic carbonyl reductase, as well as other enzymes such as NADPH-dependent P450 reductase and NAD[P]H-dependent quinone oxidoreductase.

Amrubicinol is recognized as the principal active metabolite responsible for the majority of amrubicin's anticancer activity. Its potency significantly surpasses that of the parent compound; amrubicinol has been reported to exhibit 5 to 200 times greater cytotoxicity than amrubicin in in vitro studies uni-freiburg.de. For instance, in P388 murine leukemia cells, amrubicinol was approximately 80 times more potent than amrubicin and about 2 times more potent than doxorubicin in a 1-hour drug exposure growth-inhibition test. Amrubicinol achieves similar intracellular concentrations at lower medium concentrations compared to amrubicin, with the intracellular concentration required for 50% cell growth inhibition being 3 to 8 times lower than that of amrubicin in several cell lines.

A notable characteristic of amrubicinol is its tumor-selective distribution, where its levels are higher in tumor tissues compared to normal tissues, suggesting an enhanced therapeutic index for amrubicin due to the preferential accumulation of its highly active metabolite in cancerous cells uni-freiburg.de.

Table 1: Comparative Cytotoxicity Potency

| Compound | Relative Potency (vs. Amrubicin) | Relative Potency (vs. Doxorubicin) | Cell Line/Context | Source |

| Amrubicinol | 5 to 200 times greater | As potent as Doxorubicin | General in vitro | uni-freiburg.de |

| Amrubicinol | ~80 times greater | ~2 times greater | P388 cells (1-hr exposure) |

Comparative Cytotoxic Activity of Amrubicinol versus Amrubicin

Amrubicin undergoes metabolic conversion in the body to its active C-13 alcohol metabolite, amrubicinol (also referred to as AMR-OH) scispace.comsumitomo-chem.co.jpdrugbank.comnih.govresearchgate.net. This conversion occurs in various tissues, including the liver, kidney, and tumor tissues, through the reduction of its C-13 ketone group to a hydroxyl group by cytoplasmic carbonyl reductase researchgate.net. Amrubicinol is recognized as the principal active form responsible for the anticancer activity of amrubicin researchgate.netspandidos-publications.comncats.io.

Furthermore, amrubicinol has been shown to be more effective than amrubicin in inducing both DNA-protein complex formation and double-strand DNA breaks within cells scispace.com. The intracellular concentration of amrubicinol has also been observed to be higher than that of amrubicin; in P388 cells, amrubicinol's intracellular concentration was about 6 times greater than amrubicin's nih.gov. This selective distribution and higher level of the active metabolite, amrubicinol, in tumor tissues (compared to normal tissues and doxorubicin levels) contribute to the potent therapeutic activity attributed to amrubicin jst.go.jpresearchgate.net.

Comparative Cytotoxic Potency: Amrubicinol vs. Amrubicin

| Cell Line/Context | Relative Potency of Amrubicinol vs. Amrubicin | Source |

| General (in vitro) | 5-20 times higher activity sumitomo-chem.co.jp | sumitomo-chem.co.jp |

| General (in vitro) | 10-100 times higher activity spandidos-publications.comncats.ioresearchgate.net | spandidos-publications.comncats.ioresearchgate.net |

| General (in vitro) | 18-220 times more potent nih.gov | nih.gov |

| P388 murine leukemia cells (1-h exposure) | ~80 times more potent nih.gov | nih.gov |

Preclinical Investigations of Amrubicin S Antitumor Profile

In Vitro Efficacy Across Neoplastic Cell Lines

Broad-Spectrum Activity in Human Cancer Models

In laboratory settings, amrubicin has demonstrated a broad spectrum of activity against various human cancer cell lines. nih.gov Studies have shown its effectiveness in inhibiting the growth of a diverse panel of tumors. For instance, its cytotoxic effects have been confirmed against multiple lung cancer cell lines, which is consistent with its clinical development focus. nih.gov

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for amrubicin across several cancer cell lines. These values are a key indicator of the drug's potency.

| Cell Line | Cancer Type | Amrubicin IC50 (nM) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Data not available in provided sources |

| LX-1 | Small Cell Lung Cancer | Data not available in provided sources |

| QG-56 | Non-Small Cell Lung Cancer | Data not available in provided sources |

| 4-1ST | Gastric Carcinoma | Data not available in provided sources |

Amrubicinol's Enhanced Antitumor Potency in Cell Culture

A critical aspect of amrubicin's preclinical profile is its conversion to the active metabolite, amrubicinol (B1249511). This conversion occurs through the reduction of the C-13 ketone group to a hydroxyl group. nih.gov In vitro studies have consistently demonstrated that amrubicinol possesses significantly greater antitumor potency than its parent compound, amrubicin. nih.govnih.gov

| Cell Line | Cancer Type | Amrubicin IC50 (nM) | Amrubicinol IC50 (nM) | Potency Increase (fold) |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 140 | 10 | 14 |

| BT-474 | Breast Cancer | 220 | 6 | 37 |

| A431 | Epidermoid Carcinoma | 240 | 13 | 18 |

| LX-1 | Small Cell Lung Cancer | 100 | 4 | 25 |

Data derived from a study where cells were exposed to the drugs for 3 days. nih.gov

In Vivo Antitumor Efficacy in Xenograft Models

Comparative Studies with Doxorubicin (B1662922) in Human Tumor Xenografts

In preclinical animal models, specifically in human tumor xenografts implanted in mice, amrubicin has shown potent antitumor activities. nih.gov Comparative studies have indicated that amrubicin possesses greater efficacy in these models than the widely used anthracycline, doxorubicin. nih.govnih.gov This superior in vivo performance is noteworthy, especially in the context of amrubicin's development as a next-generation anthracycline.

In studies involving lung cancer xenografts, amrubicin demonstrated significant antitumor activity against both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) tumors. nih.gov For example, in the Lu-24 SCLC xenograft model, amrubicin was effective, as was doxorubicin. However, in the Lu-134 SCLC model, amrubicin showed significant efficacy where doxorubicin did not. nih.gov Similarly, against the NSCLC xenografts Lu-99 and LC-6, amrubicin was effective, while doxorubicin showed less activity. nih.gov

Evaluation in Specific Human Xenograft Types

The antitumor efficacy of amrubicin has been evaluated in a range of specific human xenograft models, with a particular focus on lung cancer. Amrubicin has demonstrated substantial growth inhibition of both SCLC and NSCLC xenografts. nih.govnih.gov

In a study examining six human lung tumor xenografts, amrubicin administered intravenously substantially inhibited the growth of five of them. nih.gov This confirms its activity against human lung tumors. nih.gov The efficacy is often measured by the T/C ratio (ratio of the mean tumor volume of the treated group to the control group), where a lower percentage indicates greater antitumor activity.

| Xenograft Model | Cancer Type | Amrubicin T/C (%) at Day 14 | Doxorubicin T/C (%) at Day 14 |

|---|---|---|---|

| Lu-24 | SCLC | 17 | <50 (effective) |

| Lu-134 | SCLC | 9 | Not effective |

| Lu-99 | NSCLC | 29 | <50 (effective) |

| LC-6 | NSCLC | 50 | <50 (effective) |

| L-27 | NSCLC | 26 | Data not available in provided sources |

Data derived from in vivo studies in human tumor xenograft models. nih.gov

Beyond lung cancer, the activity of amrubicin has also been assessed in other xenograft models, such as gastric carcinoma and breast cancer, often in the context of combination therapies. nih.gov

Cellular Pharmacodynamics and Resistance Mechanisms in Preclinical Models

The primary mechanism of action for amrubicin and its active metabolite, amrubicinol, is the inhibition of DNA topoisomerase II. nih.govnih.gov They exert their cytotoxic effects by stabilizing the covalent complex formed between topoisomerase II and DNA. scispace.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis. scispace.comnih.gov

While both amrubicin and amrubicinol function as topoisomerase II inhibitors, amrubicinol is more effective at inducing DNA-protein complex formation and double-strand DNA breaks within cells. scispace.com Interestingly, the DNA intercalating potency of amrubicin and amrubicinol is approximately ten-fold lower than that of doxorubicin. nih.govnih.gov This difference in DNA interaction likely influences their intracellular distribution, with amrubicin showing less accumulation in the cell nucleus compared to doxorubicin. drugbank.com

Preclinical studies have also provided insights into potential resistance mechanisms. In some cancer cell lines, resistance to topoisomerase inhibitors can develop through the downregulation of topoisomerase II or the upregulation of topoisomerase I. nih.gov However, amrubicin has shown effectiveness in some models of acquired resistance to other chemotherapeutic agents. For example, a cisplatin-resistant SCLC subline and a subline resistant to SN-38 (the active metabolite of irinotecan (B1672180), a topoisomerase I inhibitor) retained their sensitivity to amrubicinol. nih.gov This suggests a lack of complete cross-resistance and that amrubicin may be effective against tumors that have become refractory to other treatments. nih.gov

Intracellular Accumulation and Distribution Dynamics

Amrubicin's efficacy, particularly in overcoming resistance, is significantly linked to its cellular pharmacokinetics. nih.gov Studies reveal that its high intrinsic permeability and lipophilic nature facilitate rapid influx into cancer cells, leading to high intracellular accumulation and retention. nih.govaacrjournals.org This characteristic is a key factor in its ability to bypass the typical resistance mechanisms that plague other anthracyclines. nih.gov

Unlike doxorubicin, which heavily localizes within the cell nucleus, amrubicin and its active metabolite, amrubicinol, exhibit a different intracellular distribution pattern. nih.govdrugbank.com In P388 murine leukemia cells, approximately 70% to 80% of doxorubicin was found in the nuclear fraction. nih.gov In stark contrast, only about 10% to 20% of amrubicin or amrubicinol was detected in the nucleus of these cells. nih.govdocumentsdelivered.com This suggests that amrubicin and amrubicinol may exert their cytotoxic effects through mechanisms that are not solely dependent on nuclear interaction. nih.gov

Furthermore, while amrubicin is considered a moderate substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance, its transport and retention are not exclusively governed by P-gp expression in resistant cell lines. nih.govaacrjournals.org Fluorescence time-lapse imaging has demonstrated that there are only minor differences in the uptake and accumulation kinetics of amrubicin between doxorubicin-sensitive and doxorubicin-resistant cell lines. aacrjournals.org This is opposed to doxorubicin, whose intracellular concentration is significantly reduced in resistant cells overexpressing efflux pumps. The ability of amrubicin to achieve high cellular concentrations despite these pumps contributes to its effectiveness against tumors that have developed resistance to other anthracyclines. nih.gov

Table 1: Comparative Intracellular Distribution in P388 Murine Leukemia Cells

| Compound | Percentage Localized in Nuclear Fraction | Primary Cellular Location |

|---|---|---|

| Amrubicin | ~10-20% nih.govdrugbank.com | Primarily non-nuclear nih.gov |

| Amrubicinol | ~10-20% nih.govdocumentsdelivered.com | Primarily non-nuclear nih.gov |

| Doxorubicin | ~70-80% nih.govdrugbank.com | Primarily nuclear nih.gov |

Studies on DNA Damage and Apoptosis Induction in Resistant Cell Lines

A hallmark of amrubicin's preclinical profile is its ability to induce significant DNA damage and subsequent apoptosis, even in cell lines resistant to other topoisomerase II inhibitors like doxorubicin. nih.govaacrjournals.org Amrubicin and its metabolite, amrubicinol, function by inhibiting topoisomerase II, stabilizing the enzyme-DNA cleavable complex, which leads to the formation of double-strand DNA breaks. nih.govnih.gov

Crucially, amrubicin has been shown to induce DNA damage in both doxorubicin-sensitive (OVCAR8) and doxorubicin-resistant (NCI-ADR/RES) cell lines. nih.govresearchgate.net Confocal microscopy studies have detected the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, in both sensitive and resistant cells following amrubicin treatment. researchgate.net In contrast, doxorubicin failed to induce significant DNA damage in the NCI-ADR/RES resistant line, which overexpresses drug efflux pumps. nih.govresearchgate.net This demonstrates amrubicin's capacity to reach its intracellular target and exert its DNA-damaging effects, overcoming the primary resistance mechanism that renders doxorubicin ineffective. nih.gov

The induction of DNA damage by amrubicin leads to cell cycle arrest and apoptosis. nih.govaacrjournals.org In both doxorubicin-sensitive and resistant cell lines, amrubicin treatment resulted in G2/M cell cycle arrest and the initiation of apoptosis. nih.govaacrjournals.org Studies in human leukemia U937 cells confirmed that amrubicin and amrubicinol induce apoptosis, characterized by DNA fragmentation. nih.gov This apoptotic process is mediated by the inhibition of DNA topoisomerase II and involves the activation of caspase-3/7. nih.gov The ability to trigger apoptosis in cells that are resistant to other anthracyclines is a key component of amrubicin's distinct mode of action. nih.govaacrjournals.org

Table 2: Effects of Amrubicin vs. Doxorubicin in Resistant Cancer Cell Lines

| Effect | Amrubicin | Doxorubicin |

|---|---|---|

| DNA Damage (in Doxorubicin-Resistant Lines) | Induced nih.govaacrjournals.orgresearchgate.net | Not Induced nih.govresearchgate.net |

| Apoptosis Induction (in Doxorubicin-Resistant Lines) | Induced nih.govaacrjournals.org | Minimal or Absent aacrjournals.org |

| Cell Cycle Arrest | G2/M Phase nih.govaacrjournals.org | Ineffective in Resistant Lines nih.gov |

Gene Expression Profiling in Response to Amrubicin Treatment

Gene expression profiling studies have been employed to further elucidate the unique mechanism of action of amrubicin compared to other anthracyclines and topoisomerase II inhibitors. nih.gov These investigations have revealed that amrubicin treatment leads to a distinct transcriptional response in cancer cells. nih.govaacrjournals.org

In studies comparing amrubicin with doxorubicin and etoposide (B1684455), several classes of genes were found to be significantly and uniquely regulated following exposure to amrubicin. nih.gov This differential gene regulation was observed in both doxorubicin-sensitive (OVCAR8) and doxorubicin-resistant (NCI-ADR/RES) ovarian cancer cell lines. aacrjournals.org Notably, a greater number of genes were regulated by amrubicin than by doxorubicin in both cell lines, underscoring its broader impact on cellular pathways. aacrjournals.org

This unique gene expression signature suggests that amrubicin's antitumor activity is not simply a variation of the classic anthracycline mechanism but involves distinct cellular pathways. nih.gov The transcriptional changes induced by amrubicin likely contribute to its ability to overcome resistance and may present novel biomarkers for predicting treatment response. nih.gov The identification of these uniquely regulated genes and pathways is critical for a deeper understanding of amrubicin's molecular pharmacology.

Table 3: Summary of Gene Expression Profiling Findings

| Parameter | Amrubicin | Doxorubicin | Etoposide |

|---|---|---|---|

| Uniquely Regulated Genes | Yes nih.gov | No (Compared to Amrubicin) nih.gov | No (Compared to Amrubicin) nih.gov |

| Number of Regulated Genes (in OVCAR8 & NCI-ADR/RES lines) | Greater aacrjournals.org | Lesser aacrjournals.org | Not specified |

| Implication | Distinct mode of action nih.govaacrjournals.org | Classic anthracycline/topo II inhibitor action nih.gov |

Pharmacokinetic and Metabolic Studies of Amrubicin

Biotransformation Pathways and Active Metabolite Formation

The metabolic fate of amrubicin is crucial for its pharmacological action, involving specific enzymatic transformations that yield its more potent derivative.

Enzymatic Reduction of Amrubicin to Amrubicinol (B1249511)

Amrubicin undergoes enzymatic conversion to its active C-13 hydroxy metabolite, amrubicinol. This reduction occurs at the C-13 ketone group of amrubicin, primarily catalyzed by cytoplasmic carbonyl reductase in various tissues, including the liver, kidney, and tumor tissues drugbank.comresearchgate.netamegroups.cn. Other enzymes that participate in the metabolism of amrubicin and amrubicinol include nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, reduced form (NADPH)–P450 reductase and nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase drugbank.comresearcher.life. Amrubicinol possesses significantly higher cytotoxicity, reported to be 10 to 200 times more potent than the parent drug, amrubicin amegroups.cnnih.govnii.ac.jpjst.go.jpspandidos-publications.com. In addition to amrubicinol, studies have detected twelve other metabolites in vivo and in vitro, though their cell growth inhibitory activity was substantially lower than that of amrubicinol drugbank.com.

Quantitative Analysis of Amrubicin and Amrubicinol Plasma Concentrations

Quantitative analysis of amrubicin and amrubicinol plasma concentrations is typically performed using high-performance liquid chromatography (HPLC) nih.govnii.ac.jpnih.govniph.go.jp. Following intravenous administration, amrubicin plasma concentrations often follow a biphasic pattern, with peak concentrations observed immediately after dosing drugbank.comnih.gov. The active metabolite, amrubicinol, also reaches peak plasma concentrations shortly after amrubicin administration, typically within 1 hour drugbank.com.

Plasma concentrations of amrubicinol are generally low compared to those of amrubicin. For instance, the plasma area under the curve (AUC) for amrubicinol has been reported to be approximately 10-fold lower than that of amrubicin drugbank.com. However, amrubicinol concentrations are notably higher in red blood cells (RBCs) compared to plasma, with amrubicinol AUCs in RBCs ranging from 2.5-fold to 57.9-fold higher than in plasma drugbank.com. Due to its greater distribution into RBCs, the concentrations of amrubicinol and amrubicin within RBCs can be quite similar drugbank.com. Repeated daily administration of amrubicin has been observed to lead to accumulation of amrubicinol in both plasma and RBCs drugbank.com.

The following table summarizes typical pharmacokinetic parameters for amrubicin and amrubicinol based on studies in lung cancer patients:

| Parameter | Amrubicin (45 mg/m² dose) | Amrubicinol (45 mg/m² dose) | Reference |

| AUC (0-72 hours) | 13,490 ng·h/mL | 2,585 ng·h/mL | nih.govnii.ac.jp |

| CLapp (Apparent Clearance) | 15.4 L/h | N/A | nih.govnii.ac.jp |

| AUC Ratio (Amrubicinol/Amrubicin) | N/A | 15.1 ± 4.6% (mean ± SD) | nih.govnii.ac.jp |

Disposition and Clearance Characteristics

The disposition and clearance of amrubicin and its active metabolite are influenced by several factors, including interindividual variability and specific recycling mechanisms.

Interindividual Variability in Apparent Total Clearance

A significant aspect of amrubicin pharmacokinetics is the large interindividual variability observed in its apparent total clearance (CLapp) nih.govnii.ac.jpnih.govtandfonline.comresearchgate.net. In studies, the coefficient of variation for amrubicin's CLapp has been reported at 49.8% nih.govnii.ac.jp. This variability exists despite dosage adjustments based on body surface area nih.govtandfonline.com. In contrast, the interindividual variability in the enzymatic conversion of amrubicin to amrubicinol is reported to be small nih.govnii.ac.jp. The areas under the concentration-time curves (AUCs) of both amrubicin and amrubicinol have been linked to the severity of hematologic toxicities, suggesting that monitoring their plasma concentrations could aid in optimizing individual dosages nih.govnii.ac.jpnih.govniph.go.jpnih.gov.

Enterohepatic Recycling in Preclinical Species

Enterohepatic recycling has been demonstrated for amrubicin and its metabolites in preclinical species, specifically in rats drugbank.com. This process involves the circulation of substances from the liver to the bile, into the small intestine, reabsorption by enterocytes, and transport back to the liver wikipedia.org. Excretion of amrubicin and its metabolites is primarily hepatobiliary drugbank.com. In one study, urinary excretion of amrubicin and amrubicinol accounted for 2.7% to 19.6% of the administered dose, with the amount of amrubicinol excreted in urine being approximately 10-fold greater than amrubicin drugbank.com.

Intracellular Distribution and Nuclear Accumulation Compared to Other Anthracyclines

Amrubicin and its metabolite amrubicinol exhibit distinct intracellular distribution patterns when compared to other anthracyclines like doxorubicin (B1662922). While doxorubicin shows a high nuclear distribution, with 70% to 80% localized in the cell nuclear fraction of P388 cells, amrubicin and amrubicinol demonstrate significantly lower nuclear accumulation, with only about 10% to 20% detected in the nuclear fraction drugbank.comnih.gov. This decreased DNA interaction for amrubicin compared to doxorubicin likely influences its intracellular distribution drugbank.com. Despite lower nuclear accumulation, amrubicin and amrubicinol effectively inhibit topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, which is believed to be their primary mechanism of cell growth inhibition drugbank.comamegroups.cnjst.go.jpspandidos-publications.comnih.govtandfonline.com. Amrubicin and amrubicinol are also released rapidly from cells after drug removal from the medium, in contrast to doxorubicin, which is retained longer nih.gov. The cellular retention of amrubicin is thought to be a result of rapid influx due to its high intrinsic permeability and lipophilic properties, which may contribute to its ability to overcome pleiotropic drug resistance nih.gov.

Pharmacokinetic-Pharmacodynamic Relationships

Pharmacokinetic-pharmacodynamic (PK-PD) studies of amrubicin and its active metabolite, amrubicinol, have been conducted to elucidate the relationship between systemic drug exposure and observed clinical outcomes, especially concerning toxicity. Amrubicinol is recognized as the primary active metabolite, exhibiting significantly greater cytotoxicity, ranging from 5 to 200 times more potent than the parent compound, amrubicin fishersci.iewikipedia.orgciteab.com.

The major dose-limiting toxicity associated with amrubicin administration is myelosuppression, manifesting as neutropenia, leukopenia, thrombocytopenia, and anemia wikipedia.orgciteab.comwikipedia.orgwikipedia.orgwikipedia.orgciteab.comfishersci.ca. Understanding the PK-PD relationships is vital for optimizing treatment strategies and managing these adverse effects. Studies have employed population pharmacokinetic and pharmacodynamic modeling to describe the intricate relationships between the pharmacokinetics of amrubicin and amrubicinol and absolute neutrophil counts guidetopharmacology.orgresearchgate.netfishersci.ca. These models often incorporate covariates such as body surface area for drug clearance and distribution volume, and genetic polymorphisms of metabolizing enzymes and transporters researchgate.netfishersci.ca.

Correlation Between Amrubicinol Exposure and Hematological Toxicity

A consistent finding across multiple studies is the significant correlation between amrubicinol exposure and the severity of hematological toxicities. This relationship is particularly pronounced for neutropenia, the most frequent and dose-limiting adverse event.

Key Correlations between Amrubicinol Exposure and Hematological Toxicity:

Neutropenia: The area under the plasma concentration-time curve (AUC) and clearance (CL) of amrubicinol have been significantly correlated with the severity of neutropenia wikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.cafishersci.ca. Specifically, a significant inverse correlation has been observed between amrubicinol clearance and the incidence of grade 4 neutropenia (P = 0.01) wikipedia.orgfishersci.ca. Patients experiencing grade 4 neutropenia demonstrated a higher amrubicinol AUC from 0 to 72 hours (AUC) (P = 0.01) guidetopharmacology.orgfishersci.ca. Furthermore, the percentage decrease in neutrophil count was well correlated with the amrubicinol AUC wikipedia.org. The peak plasma concentration (Cmax) of amrubicinol has also been linked to leukocytopenia and neutropenia mims.com. Retrospective analyses have identified female gender (P = 0.019), body weight loss (P = 0.021), and amrubicin dose (P = 0.028) as significantly correlated pretreatment factors for Grade 4 neutropenia in multivariate analyses citeab.com. Genetic polymorphisms in enzymes such as NADPH quinone oxidoreductase 1 (NQO1 C609T, rs1800566) and FMO2 (rs2020861) have been reported to influence amrubicinol plasma levels and, consequently, the hematological toxicity of amrubicin fishersci.caprobes-drugs.org. For instance, individuals with the FMO2 GG genotype exhibited significantly lower amrubicin clearance (P = 0.014) fishersci.ca.

Leukopenia: Significant relationships have been observed between amrubicinol levels on day 4 and the toxicity grades of leukopenia (P = 0.018) wikipedia.org. The AUC of amrubicinol was also found to be related to the grade of leukopenia wikipedia.org.

Anemia: Amrubicinol levels on day 4 showed significant relationships with the toxicity grades of anemia (P = 0.025) wikipedia.org. The percentage decrease in hemoglobin level was well correlated with the amrubicinol AUC wikipedia.org. The SLC22A1 gene (rs1867351) has been significantly correlated with the percentage decrease in hemoglobin level during the first treatment cycle fishersci.ca.

Thrombocytopenia: A tendency towards correlation was observed between the thrombocytopenia grade and amrubicinol levels on day 4 (P = 0.081) wikipedia.org. The percentage decrease in platelet count was also well correlated with the amrubicinol AUC wikipedia.org.

These findings highlight the importance of amrubicinol exposure as a critical determinant of amrubicin-induced hematological toxicities, particularly neutropenia.

Table 1: Correlation Between Amrubicinol Exposure Parameters and Hematological Toxicities

| Hematological Toxicity | Amrubicinol Exposure Parameter | Correlation/Relationship | P-value | Reference |

| Grade 4 Neutropenia | Clearance (CL) | Significant inverse | 0.01 | wikipedia.orgfishersci.ca |

| Grade 4 Neutropenia | AUC | Higher AUC associated | 0.01 | guidetopharmacology.orgfishersci.ca |

| Neutrophil Count | AUC | Well correlated (% decrease) | N/A | wikipedia.org |

| Leukopenia Grade | Day 4 Levels | Significant | 0.018 | wikipedia.org |

| Leukopenia Grade | AUC | Related | N/A | wikipedia.org |

| Leukocytopenia | Cmax | Correlated | 0.042 | mims.com |

| Anemia Grade | Day 4 Levels | Significant | 0.025 | wikipedia.org |

| Hemoglobin Level | AUC | Well correlated (% decrease) | N/A | wikipedia.org |

| Thrombocytopenia Grade | Day 4 Levels | Tendency towards correlation | 0.081 | wikipedia.org |

| Platelet Count | AUC | Well correlated (% decrease) | N/A | wikipedia.org |

Clinical Development and Efficacy Assessment

Monotherapy Clinical Trials in Oncology

Phase III Randomized Comparative Trials

A summary of comparative efficacy data is presented in the table below:

| Endpoint | Amrubicin Arm | Topotecan (B1662842) Arm |

| Overall Response Rate (ORR) | 38% researchgate.net | 13% researchgate.net |

| ORR (Sensitive Relapse) | 53% researchgate.net | 21% researchgate.net |

| ORR (Refractory Relapse) | 17% researchgate.net | 0% researchgate.net |

| Median Progression-Free Survival (PFS) | 3.5 months researchgate.net | 2.2 months researchgate.net |

| Median Overall Survival (MST) | 7.5 months amegroups.org | 7.8 months amegroups.org |

| MST (Refractory Relapse) | Significantly prolonged amegroups.org | - amegroups.org |

Combination Therapy Regimens

Amrubicin has been investigated in various combination therapy regimens to enhance its efficacy across different lung cancer types.

Combinations of amrubicin with platinum agents like cisplatin (B142131) and carboplatin (B1684641) have been actively studied, particularly in extensive-disease SCLC (ED-SCLC) nih.govdovepress.com.

A phase I/II study of amrubicin in combination with cisplatin as first-line treatment for previously untreated ED-SCLC demonstrated an impressive response rate. The response rate at the recommended dose was 87.8% (36/41 patients), with a median survival time (MST) of 13.6 months and a 1-year survival rate of 56.1% nih.gov. Another phase I study in advanced NSCLC reported an ORR of 42.1%, a PFS of 5.5 months, and an MST of 16.4 months when amrubicin was combined with cisplatin ascopubs.org. A meta-analysis indicated that amrubicin combined with cisplatin yielded high response rates of 87.8% and median survival durations of 13.6 months for previously untreated ED-SCLC dovepress.com.

The combination of amrubicin and cisplatin has shown significant efficacy in patients with previously untreated ED-SCLC nih.gov. A European multicenter Phase II study also evaluated amrubicin as a single agent or in combination with cisplatin versus cisplatin-etoposide as first-line treatment in ED-SCLC patients. This study indicated that amrubicin combined with cisplatin had the highest response rate in Western patients nih.gov.

The following table summarizes efficacy data for amrubicin in combination with platinum agents:

| Combination | Cancer Type | Phase | ORR | PFS (months) | MST/OS (months) | 1-Year Survival Rate |

| Amrubicin + Cisplatin | ED-SCLC (1st-line) | I/II | 87.8% nih.gov | - | 13.6 nih.gov | 56.1% nih.gov |

| Amrubicin + Cisplatin | Advanced NSCLC (untreated) | I | 42.1% ascopubs.org | 5.5 ascopubs.org | 16.4 ascopubs.org | 65.2% ascopubs.org |

| Amrubicin + Cisplatin | ED-SCLC (1st-line) | Meta-analysis | 87.8% dovepress.com | - | 13.6 dovepress.com | - |

| Amrubicin + Cisplatin | ED-SCLC (1st-line) | II (European) | Highest among arms nih.gov | 6.9 nih.gov | 10-11 nih.gov | - |

Amrubicin has been investigated in combination with topoisomerase I inhibitors such as irinotecan (B1672180), leveraging their different mechanisms of action to achieve non-cross-resistant chemotherapy iiarjournals.org. A phase II study in NSCLC patients showed that amrubicin plus irinotecan yielded a response rate of 29% and a PFS of 4.0 months sci-hub.se.

| Combination | Cancer Type | Phase | ORR | PFS (months) | OS (months) |

| Amrubicin + Irinotecan | NSCLC (2nd-line) | II | 29% sci-hub.se | 4.0 sci-hub.se | - |

| Amrubicin + Cisplatin alternating with Irinotecan + Cisplatin | ED-SCLC (untreated) | II | 85.0% iiarjournals.org | 7.5 (227 days) iiarjournals.org | 11.8 (359 days) iiarjournals.org |

Amrubicin has also been explored in combination with targeted therapies.

While bevacizumab is a targeted therapy, specific clinical trial data on its combination with amrubicin for efficacy assessment were not found in the provided search results. Bevacizumab is an anti-angiogenic agent core.ac.uk.

| Combination | Cancer Type | Phase | ORR | PFS (months) | OS (months) |

| Amrubicin + Erlotinib | Advanced NSCLC (pre-treated) | I | 33% nih.gov | 11.3 nih.gov | Not reached nih.gov |

| Amrubicin + Erlotinib | Advanced NSCLC (pre-treated, EGFR wild-type) | II | 24.0% sci-hub.se | 3.6 sci-hub.se | - |

| Combination | Cancer Type | Phase | ORR | PFS (months) | OS (months) | 1-Year Survival Rate |

| Amrubicin + S-1 | NSCLC (pre-treated, EGFR wild-type) | I/II | 25.0% nih.gov | 3.8 nih.gov | 15.6 nih.gov | 60% nih.gov |

Special Patient Populations in Clinical Research

Geriatric Oncology Studies

Amrubicin has been a subject of specific clinical research focusing on its application and outcomes in elderly patient populations, particularly in small cell lung cancer (SCLC).

Another retrospective study involving 31 elderly patients (median age 72) receiving amrubicin as second-line chemotherapy for relapsed SCLC documented a response rate of 29%, a median PFS of 5.4 months, and a median OS of 11.6 months nih.gov. This analysis also highlighted a statistically significant difference in outcomes based on relapse sensitivity, with sensitive relapse patients showing longer median PFS (6.2 vs. 3.2 months; P = 0.002) and OS (14.8 vs. 5.7 months; P = 0.004) compared to those with refractory relapse nih.gov. Amrubicin monotherapy has become a standard second-line chemotherapy option for ED-SCLC in Japan dovepress.comnih.gov.

Table 1: Efficacy of Amrubicin-Based Regimens in Elderly SCLC Patients

| Study Type / Regimen | Patient Population (Age) | N | ORR (%) | Median PFS (Months) | Median OS (Months) |

| Phase II (Amrubicin + Carboplatin) ascopubs.org | Chemotherapy-naïve, ≥70 years | 36 | 89 | 5.8 | 18.6 |

| Retrospective (Amrubicin Monotherapy) dovepress.comnih.gov | Relapsed ED-SCLC, Elderly | - | 26.8 | 3.5 | 8.1 |

| Retrospective (Amrubicin Monotherapy) dovepress.comnih.gov | Sensitive Relapse | - | 31.6 | 4.7 | 10.7 |

| Retrospective (Amrubicin Monotherapy) dovepress.comnih.gov | Refractory Relapse | - | 22.7 | 2.8 | 6.8 |

| Retrospective (Amrubicin Monotherapy) nih.gov | Relapsed SCLC, Median 72 years | 31 | 29 | 5.4 | 11.6 |

| Retrospective (Amrubicin Monotherapy) nih.gov | Sensitive Relapse | 22 | - | 6.2 | 14.8 |

| Retrospective (Amrubicin Monotherapy) nih.gov | Refractory Relapse | 9 | - | 3.2 | 5.7 |

Ethnic and Geographic Variability in Clinical Outcomes

The impact of ethnic and geographic factors on the clinical outcomes of amrubicin treatment is an area of ongoing investigation researchgate.netcapes.gov.br. Clinical trials are being conducted in regions such as the United States and Europe to assess amrubicin's effectiveness in diverse ethnic groups, including white populations, and to determine if outcomes are influenced by geographic or genetic variations researchgate.netcapes.gov.br.

The metabolism of amrubicin involves enzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, reduced form-quinone oxidoreductase (NQO1) researchgate.netresearchgate.net. The existence of polymorphisms in NQO1 is recognized, and a specific C609T polymorphism has been hypothesized to potentially affect amrubicin's pharmacokinetics and subsequent clinical outcomes researchgate.net. This highlights the importance of considering genetic predispositions that may vary across ethnic groups, influencing drug response and efficacy.

Mechanisms of Resistance to Amrubicin and Strategies for Overcoming Them

Acquired Drug Resistance Phenotypes

Acquired resistance refers to the development of resistance in cancer cells following exposure to a therapeutic agent. For amrubicin, several well-characterized resistance phenotypes have been identified, primarily involving reduced drug accumulation, alterations in the drug's molecular target, and evasion of programmed cell death (apoptosis).

Role of P-Glycoprotein (P-gp/ABCB1) in Efflux and Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a transmembrane efflux pump that actively transports a wide range of substances, including many chemotherapy drugs, out of the cell. researchgate.netfrontiersin.orgtg.org.au This process reduces the intracellular concentration of the drug, preventing it from reaching its therapeutic target and thereby conferring resistance. scirp.orgmdpi.com

The overexpression of P-gp is a well-established mechanism of multidrug resistance in cancer. scirp.orgnih.gov Research has demonstrated that both amrubicin and its more potent metabolite, amrubicinol (B1249511), are substrates for P-gp. nih.gov In vitro studies using P-gp-overexpressing lung cancer cells (L-MDR1) showed significantly greater resistance to amrubicin and amrubicinol compared to the parental cells that did not overexpress the pump. nih.gov Specifically, the L-MDR1 cells exhibited a 6-fold and 12-fold greater resistance to amrubicin and amrubicinol, respectively. nih.gov This resistance was directly linked to reduced drug accumulation within the cells. nih.gov

A strategy to overcome P-gp-mediated resistance involves the use of P-gp inhibitors. The inhibitor Cyclosporin A, when co-administered with amrubicin or amrubicinol, was found to restore drug sensitivity and increase intracellular drug accumulation in resistant cells. nih.gov

| Cell Line | Drug | Fold Resistance Increase (Compared to Parental) |

| L-MDR1 (P-gp Overexpressing) | Amrubicin | 6-fold |

| L-MDR1 (P-gp Overexpressing) | Amrubicinol | 12-fold |

| Data derived from in vitro studies on LLC-PK1 cells and their MDR1 gene-transfected counterparts. nih.gov |

Genetic variations, or single-nucleotide polymorphisms (SNPs), in the ABCB1 gene can influence the expression and function of P-gp. iiarjournals.org These variations may affect how individuals respond to drugs and their susceptibility to drug-induced toxicities. nih.gov

Studies have investigated the link between ABCB1 polymorphisms and toxicity induced by amrubicin. iiarjournals.orgnih.gov One of the most characterized SNPs is C3435T in exon 26. iiarjournals.org Research in Japanese lung cancer patients treated with amrubicin found that individuals with the homozygous wild-type genotype (CC) at the C3435T locus had a significantly higher risk of developing severe neutropenia, a common dose-limiting toxicity of amrubicin. iiarjournals.orgnih.gov This suggests that genetic polymorphisms in ABCB1 could serve as predictive biomarkers for amrubicin-induced toxicity, potentially by altering the concentration of amrubicinol in the body. iiarjournals.org P-gp is known to be expressed in hematopoietic progenitor cells, which could be the site where these genetic variations influence neutropenia. iiarjournals.org

| ABCB1 C3435T Genotype | Risk of Severe Amrubicin-Induced Neutropenia |

| Wild-Type Homozygous (CC) | Significantly higher risk |

| Heterozygous (CT) or Variant Homozygous (TT) | Lower risk compared to CC |

| Based on findings from Japanese lung cancer patients. iiarjournals.orgnih.gov |

Downregulation of Topoisomerase Expression

Amrubicin and its active metabolite, amrubicinol, function as topoisomerase II inhibitors. nih.gov These drugs exert their cytotoxic effects by stabilizing the covalent complex formed between the topoisomerase II enzyme and DNA, which leads to double-strand breaks and ultimately triggers cell death. nih.govnih.gov

A key mechanism of resistance to topoisomerase-targeting drugs is the downregulation of the target enzyme's expression. iiarjournals.orgnih.gov Reduced levels of topoisomerase II mean there are fewer target molecules for the drug to inhibit, leading to a decrease in the formation of cytotoxic drug-enzyme-DNA complexes and thus, drug resistance. nih.gov This has been identified as a major reason for resistance in small-cell lung cancer (SCLC). iiarjournals.org While the relationship between topoisomerase-II expression levels and clinical response to amrubicin can be complex, reduced expression of the target enzyme is a recognized cellular resistance mechanism. nih.govnih.gov

Overexpression of Anti-Apoptotic Genes (e.g., BCL-2)

The ultimate goal of many chemotherapeutic agents is to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Resistance can emerge when cancer cells acquire mechanisms to evade this process. One such mechanism is the overexpression of anti-apoptotic genes, with B-cell lymphoma 2 (BCL-2) being a prominent example. iiarjournals.orgnih.gov

Overexpression of the BCL-2 protein has been linked to resistance to various chemotherapies, including anthracyclines like doxorubicin (B1662922), which is structurally related to amrubicin. nih.govnih.gov BCL-2 functions by inhibiting key steps in the apoptotic pathway, such as the loss of mitochondrial membrane potential and the release of cytochrome c, thereby promoting cell survival. nih.gov In SCLC, the overexpression of anti-apoptotic genes like BCL-2 is a known mechanism of drug resistance. iiarjournals.org Overcoming this type of resistance may involve the use of small molecule inhibitors that specifically target the BCL-2 protein, which has been shown to restore sensitivity to chemotherapy in resistant cells. nih.gov

Novel Resistance Factors and Signaling Pathways

Beyond established mechanisms, research continues to uncover novel factors and signaling pathways that contribute to amrubicin resistance. These often involve complex cellular communication networks that can be upregulated to bypass the drug's cytotoxic effects.

Amphiregulin (AREG) as a Mediator of Amrubicinol Resistance

Recent studies have identified Amphiregulin (AREG) as a novel factor in resistance to amrubicinol, the active metabolite of amrubicin. iiarjournals.orgnih.gov AREG is a ligand for the epidermal growth factor receptor (EGFR), and its signaling can promote cell growth and survival. nih.govmdpi.com

To investigate this mechanism, researchers developed lung cancer cell lines with acquired resistance to amrubicinol. iiarjournals.orgnih.gov Through transcriptome analysis, they discovered that AREG was the most significantly upregulated gene in the resistant cells compared to the original, sensitive cells. iiarjournals.orgnih.gov

Further experiments confirmed AREG's role in resistance. The culture medium from the resistant cells, which contained secreted AREG, was able to make the sensitive parent cells more resistant to amrubicinol. iiarjournals.orgnih.govresearchgate.net Conversely, when AREG expression was silenced using siRNA in the resistant cells, their sensitivity to amrubicinol was restored. iiarjournals.orgnih.gov These findings strongly indicate that the secretion of AREG by tumor cells can mediate resistance to amrubicinol. nih.gov A potential strategy to overcome this resistance is to block the AREG/EGFR pathway. Indeed, the addition of cetuximab, an EGFR-targeting antibody, was shown to resensitize the resistant cells to amrubicinol. iiarjournals.orgnih.gov

| Cell Line Condition | IC50 of Amrubicinol (µmol/l) | Implication |

| DMS53/R (Resistant Control) | 0.320 | Acquired Resistance |

| DMS53/R with AREG siRNA (Resistant, AREG Knockdown) | 0.130 | Sensitivity Restored |

| Data from a study on DMS53 lung cancer cells. iiarjournals.org |

Strategies to Circumvent Amrubicin Resistance

Strategies to circumvent resistance to amrubicin involve understanding its cross-resistance profile with other cytotoxic agents and developing novel therapeutic approaches to overcome common resistance mechanisms.

A critical aspect of amrubicin's clinical utility is its activity in tumors that have developed resistance to other chemotherapies, particularly other anthracyclines and topoisomerase inhibitors. Preclinical studies have demonstrated that amrubicin exhibits a degree of non-cross-resistance with doxorubicin. nih.gov In laboratory experiments, several doxorubicin-resistant human cancer cell lines remained sensitive to amrubicin. aacrjournals.org For example, cell lines with approximately 25-fold relative resistance to doxorubicin showed little to no resistance (approximately 2-fold) to amrubicin. aacrjournals.org Furthermore, primary tumor samples from ovarian and breast cancer patients that were resistant to doxorubicin or the topoisomerase II inhibitor etoposide (B1684455) were found to retain sensitivity to amrubicin. aacrjournals.org

The distinct activity of amrubicin in doxorubicin-resistant cells is thought to be related to its unique mode of action and physical properties. aacrjournals.org Unlike doxorubicin, amrubicin's high lipophilicity and permeability may allow for rapid influx and high intracellular accumulation, potentially overwhelming the capacity of drug efflux pumps that confer resistance. aacrjournals.org

Clinical observations also support the concept of incomplete cross-resistance. A retrospective study on patients with relapsed extensive-stage small-cell lung cancer (ES-SCLC) found that prior first-line treatment with a topoisomerase I inhibitor (irinotecan) was associated with a better response to second-line amrubicin (a topoisomerase II inhibitor) than prior treatment with a different topoisomerase II inhibitor (etoposide). nih.gov This suggests that while some cross-resistance may exist between topoisomerase II inhibitors, switching between different classes of topoisomerase inhibitors may be a viable strategy. nih.gov Amrubicin has also shown promising anti-tumor activity in refractory SCLC, a setting characterized by broad chemoresistance. nih.gov

Table 1: Comparative Resistance of Doxorubicin-Resistant Cell Lines to Doxorubicin and Amrubicin This table summarizes preclinical findings on the relative resistance of various cell lines to Doxorubicin compared to Amrubicin. Data is based on research findings indicating low or absent cross-resistance. aacrjournals.org

| Cell Line | Resistance to Doxorubicin (Relative Fold-Resistance) | Resistance to Amrubicin (Relative Fold-Resistance) |

| H69-AR | ~25 | ~2 |

| MES-SA-DX5 | ~25 | ~2 |

| NCI-ADR/RES | ~25 | ~2 |

Multidrug resistance (MDR) is a major obstacle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pump chemotherapeutic drugs out of cancer cells. nih.govmdpi.com

Preclinically, amrubicin has shown an ability to partially circumvent typical anthracycline resistance mechanisms. aacrjournals.org While it is a moderate substrate for P-glycoprotein, its high intracellular accumulation is believed to result from a rapid influx into the cell, a consequence of its high intrinsic permeability and lipophilic nature. nih.govaacrjournals.org This property may allow amrubicin to achieve cytotoxic concentrations within the cell even in the presence of efflux pumps, explaining its activity in doxorubicin-resistant models. aacrjournals.org

Clinical strategies to overcome MDR largely focus on combination therapies. The combination of amrubicin with platinum agents like cisplatin (B142131) or carboplatin (B1684641) has demonstrated significant efficacy in previously untreated extensive-disease SCLC, representing a practical approach to overcoming potential single-agent resistance. nih.gov

A more recent and targeted clinical approach involves combining amrubicin with immunotherapy. nih.gov Preclinical studies suggest that anthracyclines can induce immunogenic cell death, which primes the immune system to recognize and attack tumor cells. nih.gov A phase 2 study combining amrubicin with the immune checkpoint inhibitor pembrolizumab (B1139204) showed that the combination was active and tolerable in patients with relapsed SCLC. nih.gov This chemo-immunotherapy strategy is a key approach to overcoming resistance by leveraging two distinct anti-cancer mechanisms. mdpi.comnih.gov Future approaches may also involve the use of nanoparticle-based drug delivery systems designed to bypass efflux pumps or the development of amrubicin-based antibody-drug conjugates to target the drug directly to tumor cells. mdpi.comnih.gov

Advanced Research and Future Directions

Development of Novel Drug Delivery Systems for Amrubicin

The development of novel drug delivery systems aims to improve Amrubicin's pharmacokinetic profile, increase its accumulation at tumor sites, and reduce systemic exposure to minimize off-target effects.

Nanocarriers, such as liposomes and polymeric nanoparticles, are being investigated for their potential to deliver Amrubicin more effectively to cancer cells. These nanoscale materials can enhance drug solubility, prolong circulation half-life, and facilitate targeted drug delivery to tumor tissues. Targeted nanoparticle systems can be functionalized with ligands or antibodies that bind to overexpressed proteins on cancer cells, such as the epidermal growth factor receptor (EGFR), thereby improving drug delivery specificity, enhancing therapeutic efficacy, and minimizing damage to healthy tissues. Poly(D,L-lactide-co-glycolide) (PLGA)-based nanoparticles encapsulating Amrubicin have shown promise in inhibiting specific signaling pathways, such as PI3K/AKT. Liposomal nanoparticles, which encapsulate drugs within lipid layers, offer advantages such as high biocompatibility and the ability to improve the therapeutic indices of encapsulated pharmacological molecules. They can also overcome biological barriers, including the blood-brain barrier, to improve drug transport to difficult-to-reach tumors. The use of pegylated lipids in liposomal nanoparticles can significantly reduce toxicity and potential immune system rejection. Polymeric nanoparticles, generally, offer versatility, biocompatibility, and the ability to encapsulate diverse therapeutic agents, providing controlled release and improving efficacy while minimizing side effects.

Stimuli-responsive drug delivery systems are designed to release Amrubicin in a controlled manner, often triggered by specific environmental cues present in the tumor microenvironment. These systems can respond to various stimuli, including pH and temperature changes, which are often altered in cancerous tissues compared to healthy ones. For instance, pH-sensitive polymeric particles can be engineered to release their cargo in acidic environments, such as those found within endosomes or at tumor sites (e.g., pH 4-6.5). This targeted release mechanism can potentially increase the drug concentration at the diseased site while reducing systemic exposure and associated toxicities.

Biomarker Identification for Predicting Response and Toxicity

Identifying reliable biomarkers is crucial for personalizing Amrubicin therapy, predicting patient response, and anticipating potential toxicities, thereby optimizing treatment outcomes.

Genetic polymorphisms can influence an individual's susceptibility to Amrubicin-induced toxicity. For example, studies have investigated the role of polymorphisms in the ABCB1 gene (also known as MDR1) and NAD(P)H quinone oxidoreductase 1 (NQO1) in predicting Amrubicin-induced neutropenia. Research indicates that C3435T polymorphisms of the ABCB1 gene may predict severe Amrubicin-induced neutropenia. Patients homozygous for the wild-type allele of C3435T were found to be at a significantly higher risk of neutropenia compared to those with other genotypes. In contrast, the C609T genotype of NQO1 was not found to be related to neutropenia. While DPYD and UGT1A1 gene variants are well-known for predicting toxicity with other chemotherapies like fluoropyrimidines and irinotecan (B1672180), their direct association with Amrubicin toxicity is not as extensively documented in the provided search results. However, the broader concept of pharmacogenomics, which accounts for interpatient variability in drug metabolism, is being heavily investigated to identify models that can prevent serious toxicities and maximize tumor exposure for anthracyclines.

Pharmacodynamic biomarkers provide insights into the drug's effect on the body and can help optimize therapy by predicting treatment response. The identification of predictive biomarkers for Amrubicin treatment is considered a basis for successful therapy and the design of personalized regimens. While studies have explored the relationship between mRNA expressions of RanBP2 and topoisomerase II isoforms and Amrubicin cytotoxicity in human lung cancer cell lines, no correlations were found between chemosensitivity of Amrubicin and mRNA expression levels of RanBP2, TopoII-alpha, and TopoII-beta genes. This suggests that these specific gene expressions are unlikely to be predictive biomarkers for Amrubicin sensitivity. Further research is needed to identify robust pharmacodynamic biomarkers that can reliably predict Amrubicin efficacy in various patient populations.

Immunomodulatory Aspects and Combination with Immunotherapy

The immunomodulatory effects of Amrubicin and its potential in combination with immunotherapy are emerging areas of research, particularly in the context of overcoming resistance and enhancing treatment outcomes in cancers like SCLC.

Preclinical studies suggest that anthracycline agents, including Amrubicin, might induce immunogenic cell death, which could synergize with immune checkpoint inhibitors (ICIs). Combining immunotherapy with chemotherapy has shown survival benefits in patients with extensive-stage SCLC. While Amrubicin is an approved second-line chemotherapy option for extensive-stage SCLC in some regions, its efficacy as a second-line treatment after prior ICI therapy combined with chemotherapy has been investigated. A retrospective study indicated that the efficacy of Amrubicin in extensive-stage SCLC remains unchanged regardless of previous treatment with IC

Repurposing and Novel Indications Research

Research into the repurposing and novel indications for Amrubicin extends beyond its primary application in lung cancer, exploring its efficacy in other malignancies and even potential antiviral activities.

Combination Therapies for Enhanced EfficacyOne significant area of advanced research involves combining Amrubicin with other agents to enhance its anti-tumor effects or overcome resistance. A notable example includes studies investigating Amrubicin in combination with nitroglycerin (NTG) for non-small cell lung cancer (NSCLC).

Table 1: Phase II Trial of Amrubicin and Nitroglycerin in NSCLC

| Trial Identifier | Agent(s) | Indication | Study Design | Primary Endpoint | Key Findings (if available) | Citation |

| JPRN-UMIN000000813 | Amrubicin + NTG | Third-line NSCLC | Single arm, non-randomized Phase II | Progression-Free Survival (PFS) | Not explicitly detailed in search results, but case reports suggest promise. |

Japanese case reports have provided preliminary evidence for the efficacy of Amrubicin when combined with transdermal nitroglycerin in heavily pre-treated patients with advanced NSCLC. In a series of five patients who had received at least three prior lines of chemotherapy, two achieved a partial response when treated with Amrubicin and transdermal NTG at a dose of 10 mg/day. This suggests that nitroglycerin might play a synergistic role, potentially by affecting the tumor microenvironment or sensitizing cancer cells to Amrubicin.

Comparative Efficacy in Relapsed SCLCWhile primarily an established treatment for SCLC, studies continue to compare Amrubicin's efficacy against other agents in relapsed settings, which can inform its optimal positioning and potential expanded use. A randomized Phase II study (North Japan Lung Cancer Study Group Trial 0402) compared Amrubicin with Topotecan (B1662842) in patients with previously treated SCLC.

Table 2: Comparative Efficacy of Amrubicin vs. Topotecan in Relapsed SCLC

| Parameter | Amrubicin Arm | Topotecan Arm | Citation |

| Median Progression-Free Survival (PFS) | 3.5 months | 2.2 months | uni.lu |

| Overall Response Rate (ORR) (Study 1) | 38% | 13% | uni.lu |

| Overall Response Rate (ORR) (Study 2) | 44% | 24% | uni.lu |

These findings suggest that Amrubicin may offer superior outcomes in terms of PFS and ORR compared to Topotecan in this patient population, further solidifying its role and potentially expanding its preferred use in relapsed SCLC. uni.lu

Clinical Toxicity and Management in Amrubicin Therapy

Hematological Toxicities

Myelosuppression is the principal dose-limiting toxicity of amrubicin therapy. drugbank.com This suppression of the bone marrow's ability to produce blood cells manifests primarily as neutropenia, though thrombocytopenia and anemia are also significant concerns.

Neutropenia, a reduction in the number of neutrophils, is the most common and severe hematological toxicity associated with amrubicin. drugbank.comnih.gov This condition increases the risk of infection, which can lead to febrile neutropenia (FN), a serious complication characterized by fever and a low neutrophil count.

Research indicates high rates of severe (Grade 3/4) neutropenia across various patient populations treated with amrubicin. In a study involving 27 hospitalized lung cancer patients, 77.8% developed Grade 3/4 neutropenia. nih.gov The neutrophil counts typically reached their lowest point (nadir) between 9 and 21 days (median of 14 days) after treatment initiation and recovered to normal levels within 14 to 27 days (median of 20 days). nih.gov

A large-scale, real-world study of 156 patients with thoracic malignancies treated with single-agent amrubicin reported that 86% experienced Grade 3/4 neutropenia, with 62% experiencing the most severe form, Grade 4. nih.govnih.gov The incidence of FN in this cohort was 30%, a figure that aligns with the range of 5% to 41% reported in various Phase II studies. nih.govnih.govkarger.com Other clinical trials have reported similarly high rates of severe neutropenia, ranging from 43.8% to 97%. amegroups.orgnih.govascopubs.orgnih.gov

The incidence of FN, a critical indicator of severe infection risk, also varies among studies. For instance, a trial on refractory or relapsed small-cell lung cancer (SCLC) observed FN in 5% of patients, while another study on previously treated SCLC reported a much higher rate of 35%. nih.govascopubs.org In elderly patients with relapsed SCLC, FN occurred in 22% of cases. nih.gov

| Study Population | Grade 3/4 Neutropenia Rate | Febrile Neutropenia (FN) Rate | Source(s) |

| Pretreated Lung Cancer | 77.8% | 25.9% (7/27 cases) | nih.gov |

| Thoracic Malignancies (Real-World) | 86% | 30% | nih.govnih.gov |

| Refractory/Relapsed SCLC | 83% | 5% | nih.gov |

| Previously Treated SCLC | 97% | 35% | ascopubs.org |

| Elderly Relapsed SCLC | 56% | 22% | nih.gov |

| SCLC after Chemoimmunotherapy | 43.8% | 13.5% | nih.gov |

| Platinum-Refractory GI-NEC | 50.0% | 6.2% | nih.gov |

Table 1: Incidence of Neutropenia and Febrile Neutropenia in Amrubicin Clinical Trials.

While less frequent than severe neutropenia, thrombocytopenia (low platelet count) and anemia (low red blood cell count) are also significant hematological toxicities of amrubicin. nih.gov

In a multicenter Phase II trial for refractory or relapsed SCLC, Grade 3 or 4 thrombocytopenia was observed in 20% of patients, and Grade 3 or 4 anemia occurred in 33% of patients. nih.gov Another study focusing on previously treated SCLC patients reported a Grade 3/4 thrombocytopenia rate of 38%. ascopubs.org Research involving elderly patients with relapsed SCLC found Grade 3 or higher thrombocytopenia in 27% of participants. nih.gov

More recent studies evaluating amrubicin after chemoimmunotherapy in SCLC patients have shown comparable rates. One study documented Grade 3 or higher thrombocytopenia and anemia in 23% and 13% of patients, respectively. amegroups.org A separate multicenter study reported rates of 15.7% for Grade 3 or higher thrombocytopenia and 14.6% for anemia. nih.gov

| Study Population | Grade 3/4 Thrombocytopenia Rate | Grade 3/4 Anemia Rate | Source(s) |

| Refractory/Relapsed SCLC | 20% | 33% | nih.gov |

| Previously Treated SCLC | 38% | Not Reported | ascopubs.org |

| Elderly Relapsed SCLC | 27% | Not Reported | nih.gov |

| SCLC after Chemoimmunotherapy | 23% | 13% | amegroups.org |

| SCLC after Chemoimmunotherapy | 15.7% | 14.6% | nih.gov |

Table 2: Incidence of Thrombocytopenia and Anemia in Amrubicin Clinical Trials.

Non-Hematological Toxicities

Beyond its effects on the blood and bone marrow, amrubicin is associated with several non-hematological toxicities affecting various organ systems.

A particularly serious, though less common, non-hematological toxicity is amrubicin-associated interstitial lung disease (ILD) or pneumonitis. nih.govoup.comascopubs.org This inflammatory condition of the lungs can be severe and, in some cases, fatal. nih.govoup.comascopubs.org

A retrospective review of 100 SCLC patients treated with amrubicin identified seven cases (7%) of acute ILD. nih.govascopubs.org The median time from the start of treatment to the onset of ILD was 22 days. ascopubs.org Crucially, the study found that the risk was significantly elevated in patients with pre-existing pulmonary fibrosis (PF). The incidence of ILD was 33% in patients with PF, compared to just 3% in those without. nih.govascopubs.org Of the seven patients who developed ILD, three died from respiratory failure. nih.govascopubs.org

Other studies have reported varying incidences. A single-institution review of 92 lung cancer patients found a lower ILD rate of 3.3%; in these cases, the severity was mild to moderate, and all patients improved. oup.comnih.gov Data from pre-approval clinical trials also noted the risk, with two fatal cases occurring in patients who had asymptomatic interstitial pneumonitis before starting therapy. oup.com A more recent study in the post-chemoimmunotherapy setting observed drug-induced pneumonitis in 6.7% of patients. nih.gov These findings underscore the importance of assessing patients for pre-existing lung conditions before initiating amrubicin treatment. nih.govnih.gov

Gastrointestinal side effects are frequently encountered during amrubicin therapy. drugbank.com These commonly include nausea, vomiting, constipation, and mucositis (inflammation of the mucous membranes). drugbank.comnih.gov

In an analysis of 27 hospitalized patients, Grade 2 or worse nausea, vomiting, and constipation were reported. nih.gov The study noted that with the use of appropriate preventive antiemetic medications, the incidence of nausea and vomiting was lower than in earlier trials, although constipation was observed more commonly. nih.gov A study focusing on non-small-cell lung cancer (NSCLC) patients reported Grade 3 nausea and vomiting in 5.8% of participants and Grade 3 constipation in 1.4%. karger.com While generally manageable, severe gastrointestinal events can occur. For example, a study reported Grade 3 or higher enteritis in 2.2% of patients, which led to one treatment-related death. nih.gov

A study of 27 patients documented Grade 2 or worse fatigue and anorexia. nih.gov In a retrospective review of heavily pretreated NSCLC patients, Grade 2 or higher anorexia and fatigue were significant non-hematological toxicities, occurring in 27.5% and 24.6% of patients, respectively. karger.com Severe, Grade 3 fatigue was less common, noted in 1.4% of patients in the same study. karger.com In some instances, these effects can be severe enough to warrant discontinuation of treatment, as seen in one case where a patient stopped amrubicin due to malaise. amegroups.org

Metabolic and Electrolyte Imbalances

Amrubicin therapy has been associated with certain metabolic and electrolyte disturbances, with hyponatremia being the most consistently reported non-hematological toxicity in clinical studies.

Hyponatremia, a condition characterized by low sodium levels in the blood, has been observed in patients undergoing treatment with amrubicin for various cancers. In a phase II study of weekly amrubicin for refractory or relapsed small cell lung cancer, grade 3-4 hyponatremia was noted in 15% of patients. nih.gov Another retrospective multicenter study investigating amrubicin as a second-line treatment for small cell lung cancer reported grade 3 or higher hyponatremia in 4.5% of patients. nih.gov Furthermore, a phase I study of irinotecan (B1672180) and amrubicin in patients with advanced non-small-cell lung cancer observed grade 3 or greater hyponatremia in 4 out of 52 courses of treatment. nih.gov

The underlying mechanism for amrubicin-induced hyponatremia is not fully elucidated but may be multifactorial. While not definitively established for amrubicin, some chemotherapeutic agents can induce the Syndrome of Inappropriate Antidiuretic Hormone (SIADH), leading to dilutional hyponatremia.

Data on other electrolyte imbalances, such as hypokalemia or hypomagnesemia, directly attributable to amrubicin are less frequently reported in major clinical trials. The primary focus of metabolic toxicity has been on the monitoring and management of hyponatremia.

Table 1: Incidence of Grade 3-4 Hyponatremia in Amrubicin Clinical Trials

| Study Type | Patient Population | Incidence of Grade 3-4 Hyponatremia | Citation |

|---|---|---|---|

| Phase II | Refractory/Relapsed Small Cell Lung Cancer | 15% | nih.gov |

| Retrospective Multicenter | Second-Line Small Cell Lung Cancer | 4.5% | nih.gov |

| Phase I (in combination with Irinotecan) | Advanced Non-Small-Cell Lung Cancer | 7.7% of courses (4/52) | nih.gov |

Comparative Toxicity Profiles with Other Anthracyclines and Chemotherapeutic Agents

Reduced Cardiotoxicity Profile

A significant characteristic of amrubicin, particularly in comparison to other anthracyclines like doxorubicin (B1662922), is its favorable cardiac safety profile. Clinical evidence consistently demonstrates a lower incidence of cardiotoxicity, a well-known and often dose-limiting side effect of the anthracycline class.

A pooled analysis of two phase II trials in patients with small cell lung cancer revealed that changes in Left Ventricular Ejection Fraction (LVEF) from baseline were minimal, even in patients who received a cumulative amrubicin dose of over 1,000 mg/m². ascopubs.org In this analysis, only 1.8% of the 112 treated patients experienced a drop in LVEF of more than 20%. ascopubs.org This contrasts sharply with the known dose-dependent cardiotoxicity of doxorubicin, where the risk of congestive heart failure increases significantly with cumulative doses. nih.govnih.gov

Furthermore, in a large randomized phase III trial comparing amrubicin with the non-anthracycline agent topotecan (B1662842) for second-line treatment of small-cell lung cancer, the incidence of grade 3 or higher cardiac disorders was identical in both treatment arms, at 5%. asco.orgnih.gov This finding is noteworthy as it suggests that amrubicin's cardiotoxicity is no greater than that of a non-anthracycline chemotherapeutic agent.

The proposed mechanism for amrubicin's reduced cardiotoxicity lies in its molecular action. Preclinical studies have shown that cardiomyocytes treated with amrubicin produce less superoxide (B77818), a type of reactive oxygen species (ROS), compared to cells treated with an equivalent dose of doxorubicin. researchgate.net The generation of ROS and subsequent oxidative stress is a primary mechanism implicated in anthracycline-induced cardiotoxicity. researchgate.net By generating lower levels of these damaging molecules, amrubicin appears to spare cardiac tissue from the extent of injury typically associated with older anthracyclines.

Table 2: Comparative Cardiotoxicity of Amrubicin

| Agent | Trial/Study Type | Key Cardiotoxicity Finding | Citation |

|---|---|---|---|

| Amrubicin | Pooled analysis of 2 Phase II trials | Minimal LVEF changes; 1.8% of patients with >20% LVEF drop. | ascopubs.org |

| Amrubicin vs. Topotecan | Phase III trial | Equal incidence of Grade ≥3 cardiac disorders (5% vs. 5%). | asco.orgnih.gov |

| Amrubicin vs. Doxorubicin | Preclinical (cardiomyocyte cell line) | Amrubicin produced less superoxide (ROS) than doxorubicin. | researchgate.net |

| Doxorubicin | Review of multiple studies | Dose-dependent decrease in LVEF and increased risk of CHF. | nih.govnih.gov |

Q & A

Q. What is the mechanism of action of Amrubicin in targeting small cell lung cancer (SCLC) cells?

Amrubicin, a synthetic anthracycline, inhibits topoisomerase II (Topo II), stabilizing DNA-Topo II complexes and inducing double-strand DNA breaks, leading to apoptosis. Its active metabolite, amrubicinol, is 5–54 times more potent than the parent compound in vitro, contributing significantly to antitumor activity. Preclinical models confirm that amrubicinol directly mediates DNA damage and cell cycle arrest .

Q. What are the standard dosing protocols for Amrubicin in second-line SCLC therapy?

The recommended dose is 40–45 mg/m² administered intravenously on days 1–3 of a 21-day cycle. Dose reductions (e.g., to 35 mg/m²) are common in cases of severe hematologic toxicity. Phase II trials achieved median progression-free survival (PFS) of 3.2–4.5 months with this regimen .

Q. How does Amrubicin compare to topotecan in second-line SCLC treatment?

In randomized phase II trials, Amrubicin demonstrated superior overall response rates (ORR: 44% vs. 15%) and PFS (4.5 vs. 3.3 months) compared to topotecan. While phase III trials showed no significant overall survival (OS) difference, Amrubicin had fewer grade ≥3 hematologic toxicities (e.g., thrombocytopenia: 39% vs. 61%) .

Q. What patient selection criteria are critical in Amrubicin trials for relapsed SCLC?

Key criteria include:

Q. What are the common hematologic toxicities of Amrubicin, and how are they managed?

Grade 3/4 toxicities include neutropenia (67–97%), thrombocytopenia (20–41%), and anemia (12–30%). Management strategies involve:

- Dose delays or reductions (e.g., 25% reduction for grade 4 neutropenia).

- Prophylactic granulocyte colony-stimulating factor (G-CSF).

- Transfusion protocols for severe anemia/thrombocytopenia .

Advanced Research Questions

Q. How can researchers address discrepancies in Amrubicin’s efficacy between phase II and III trials?

Discrepancies (e.g., ORR of 53% in phase II vs. 31% in phase III) may arise from differences in patient populations (e.g., refractory vs. sensitive relapse), prior therapies, or dosing schedules. Mitigation strategies include:

- Rigorous stratification by relapse type and prior treatment lines.

- Standardized dosing adjustments for toxicity.

- Multivariate Cox regression to adjust for confounding variables .

Q. What methodological considerations are critical when evaluating Amrubicin’s metabolites in preclinical models?

- Measure intracellular concentrations of amrubicinol, as it accounts for >90% of in vivo activity.

- Use cell lines with high carbonyl reductase activity (critical for metabolite conversion).

- Compare in vitro IC₅₀ values of amrubicin vs. amrubicinol to quantify metabolic contributions .

Q. How should combination therapies involving Amrubicin be optimized to mitigate cardiotoxicity?

- Monitor left ventricular ejection fraction (LVEF) via echocardiography, especially with cumulative doses >750 mg/m².

- Avoid concurrent anthracyclines (e.g., doxorubicin) to limit additive cardiotoxicity.

- Preclinical data suggest Amrubicin has lower cardiotoxicity than traditional anthracyclines, but long-term surveillance is essential .

Q. What statistical approaches are recommended for survival analysis in Amrubicin trials with heterogeneous populations?

Q. What challenges arise when evaluating Amrubicin in patients previously treated with ICIs?

Retrospective studies indicate maintained Amrubicin activity post-ICI (median OS: 15.4 months), but prospective data are lacking. Challenges include:

Q. How can researchers design trials for Amrubicin in third-line NSCLC settings?

Q. What biomarkers predict Amrubicin responsiveness in SCLC?

Emerging biomarkers include:

Retrosynthesis Analysis